Calix(4)arene's cavity and ability to be chemically modified allows it to act as a host molecule for specific guest molecules. This property makes it a potential candidate for sensors. Researchers are exploring calix(4)arene derivatives for the detection of various targets, including:
Studies have shown that calix(4)arene derivatives can bind with high affinity to specific biomolecules like enzymes, sugars, and amino acids. This ability can be harnessed to develop biosensors for disease diagnosis and monitoring.
Calix(4)arene's ability to complex with heavy metals and organic pollutants is being investigated for environmental monitoring applications []. By attaching a signaling group to the calix(4)arene, a change in the signal upon binding with a pollutant can be detected.
Calix(4)arene derivatives can potentially be used to sense the presence of specific drugs in biological fluids. This has implications for therapeutic drug monitoring and drug abuse detection [].
The cavity of calix(4)arene can encapsulate drugs, making it a potential carrier for drug delivery systems. Researchers are exploring its use in:
By attaching targeting moieties to the calix(4)arene, researchers aim to deliver drugs specifically to diseased cells, minimizing side effects [].
The properties of calix(4)arene can be tuned to control the release of a drug at a specific rate or in response to a particular stimulus [].
Calix arene is a cyclic oligomer formed from the phenolic units and formaldehyde, typically consisting of four phenolic rings linked by methylene bridges. This compound exhibits a unique basket-like structure, characterized by a hydrophobic upper rim and a hydrophilic lower rim. The structural versatility of calix arene allows for various functionalizations, making it a significant compound in supramolecular chemistry. Its ability to form host-guest complexes with various molecules has led to its exploration in numerous applications, including sensing, drug delivery, and catalysis .
Calix arene derivatives exhibit notable biological activities, including:
Several methods exist for synthesizing calix arene:
Calix arene is utilized across various fields due to its unique properties:
Studies on calix arene interactions focus on its ability to form complexes with ions and small molecules. These interactions are characterized by techniques such as:
Calix arene is part of a broader family of calixarene compounds. Here are some similar compounds along with their unique characteristics:
Calix arene stands out due to its balanced cavity size and functional versatility, making it particularly effective for applications requiring selective binding and encapsulation.
The foundational synthesis of calixarene relies on the base-catalyzed condensation of phenolic precursors with formaldehyde, a methodology that has undergone significant refinement since its initial development. The classical one-step synthesis involves refluxing para-tert-butylphenol with formaldehyde in the presence of sodium hydroxide, achieving yields of approximately 74% under optimized conditions. This direct cyclization approach represents the most straightforward route to para-tert-butylcalixarene, which serves as the primary precursor for subsequent functionalization reactions.
The mechanistic pathway of phenolic cyclization proceeds through electrophilic aromatic substitution, where formaldehyde acts as the electrophilic species in the presence of base catalysis. Research has demonstrated that the nature of the base significantly influences both yield and selectivity, with sodium hydroxide providing optimal results for the formation of the tetrameric macrocycle. The reaction conditions require careful control of temperature and stoichiometry, as deviations can lead to the formation of higher oligomers or incomplete cyclization products.
Alternative synthetic strategies have emerged to address the limitations of the classical one-step approach, particularly regarding the accessibility of unsymmetrically substituted calixarenes. The two-step synthetic process, optimized by Gutsche and coworkers, involves initial formation of a solid phenol-formaldehyde condensation product followed by thermal cyclization in high-boiling solvents. This methodology offers enhanced control over product distribution and has proven particularly valuable for scaling up calixarene production to industrial levels.
Recent investigations have explored the use of alternative phenolic starting materials beyond para-tert-butylphenol, revealing significant variations in cyclization efficiency. Studies on para-benzyloxyphenol condensation have shown that the electronic and steric properties of the para-substituent dramatically influence the cyclization pathway, often leading to complex mixtures of calix[5-8]arenes rather than the desired tetrameric product. These findings underscore the critical importance of substituent selection in achieving selective calixarene formation.
The development of base-mediated alkylation strategies has revolutionized the functionalization of calixarene, enabling precise control over substitution patterns and the introduction of diverse functional groups. The fundamental principle underlying these strategies exploits the significant acidity difference between the phenolic hydroxyl groups, where the first deprotonation occurs with considerably greater ease than subsequent deprotonations. This differential reactivity allows for selective monoalkylation under carefully controlled conditions.
Potassium carbonate has emerged as the base of choice for selective monoalkylation reactions, providing optimal balance between reactivity and selectivity. When calixarene is treated with 0.6 equivalents of potassium carbonate in refluxing acetonitrile, followed by excess alkylating agent, monoalkylated products are obtained in yields ranging from 40% to 75%. The success of this approach stems from the formation of a stabilized monoanion through intramolecular hydrogen bonding, which effectively prevents over-alkylation while maintaining sufficient nucleophilicity for alkylation reactions.
Cesium fluoride represents an alternative base system that offers unique advantages for specific alkylation protocols. Operating in dimethylformamide at 40°C, cesium fluoride-mediated alkylations proceed through a different mechanistic pathway, involving strong hydrogen bonding interactions rather than complete deprotonation. This approach has proven particularly effective for sensitive alkylating agents and has enabled the introduction of functional groups that are incompatible with more traditional basic conditions.
The scope of alkylating agents compatible with base-mediated strategies encompasses a broad range of electrophilic species, including alkyl halides, dialkyl sulfates, and activated esters. Methyl iodide, ethyl bromide, and allyl bromide represent standard alkylating agents that consistently provide high yields and clean reaction profiles. More sophisticated electrophiles, such as ethyl bromoacetate, have enabled the direct introduction of ester functionality, expanding the synthetic utility of these methodologies.
Innovative approaches utilizing ionic liquid media have emerged as promising alternatives to traditional base-alkylation protocols. Methyl carbonate ionic liquids facilitate mono-deprotonation of para-tert-butylcalixarene through a unique mechanism involving methanol and carbon dioxide elimination. This methodology offers several advantages, including enhanced selectivity, reduced environmental impact, and simplified product isolation procedures.
Direct alkylation protocols for calixarene monosubstitution have evolved significantly from early low-yield procedures to highly efficient methodologies that consistently deliver pure monoalkylated products. The development of these protocols addresses a critical need in calixarene chemistry, as monosubstituted derivatives serve as versatile intermediates for asymmetric functionalization and the construction of more complex architectures.
The optimization of direct alkylation protocols centers on exploiting the remarkable acidity difference between the first and second deprotonation events in calixarene. Detailed studies have revealed that the first phenolic proton exhibits super-acidic behavior with a pKa value significantly lower than subsequent protons, creating a substantial selectivity window for monoalkylation. This fundamental property has been leveraged to develop protocols that achieve monoalkylation yields exceeding 75% under optimized conditions.
Titanium tetrachloride-mediated de-functionalization represents a sophisticated approach to monoalkylated calixarene synthesis through selective cleavage of disubstituted precursors. This methodology involves the formation of dioxocalixarene titanium dichloride complexes, which undergo elimination reactions to yield monosubstituted products after hydrolysis. The mechanistic pathway has been thoroughly characterized through nuclear magnetic resonance spectroscopy and mass spectrometry, revealing the intermediacy of well-defined organometallic complexes.
The substrate scope for direct alkylation protocols encompasses a diverse array of functional groups, enabling the preparation of monoalkylated calixarenes bearing ester, nitrile, alcohol, and alkyne functionalities. Ethoxycarbonylmethyloxy, cyanomethyloxy, and hydroxyalkyloxy substituents have been successfully introduced using optimized protocols, demonstrating the broad synthetic utility of these methodologies. The compatibility with sensitive functional groups represents a significant advancement over earlier alkylation strategies that required harsh conditions or lengthy protection-deprotection sequences.
Process optimization studies have identified critical parameters that influence both yield and selectivity in direct alkylation reactions. Temperature control emerges as particularly important, with optimal conditions typically requiring temperatures between 40-82°C depending on the specific base-solvent combination. Reaction time also plays a crucial role, with extended reaction periods often leading to increased formation of dialkylated byproducts that complicate product isolation.
| Base System | Solvent | Temperature (°C) | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Potassium carbonate | Acetonitrile | 82 | 40-75 | High mono:di ratio |
| Cesium fluoride | Dimethylformamide | 40 | 45-80 | Excellent selectivity |
| Ionic liquid | Neat | 25 | 60-85 | Complete selectivity |
The synthesis of chiral calixarene derivatives represents one of the most challenging and rapidly evolving areas of calixarene chemistry, driven by applications in asymmetric catalysis and chiral recognition. Inherently chiral calixarenes, where chirality arises from the dissymmetry of the entire macrocyclic framework rather than from external chiral centers, have emerged as particularly valuable targets due to their unique structural properties and catalytic potential.
Organocatalyzed desymmetrization methodologies have achieved breakthrough results in the enantioselective synthesis of inherently chiral calixarenes. Chiral phosphoric acid catalysis enables asymmetric electrophilic amination reactions of phenol-containing prochiral calixarenes, delivering inherently chiral products with high yields and excellent enantioselectivities. The practicability of this approach is demonstrated by successful implementation using as little as 0.05 mol% of chiral catalyst without compromising reaction efficiency or stereoselectivity.
The bromination-based approach to chiral calixarene synthesis utilizes N-bromosuccinimide in reactions with tetracarbamate calixarene precursors, resulting in high yields of inherently chiral calixarenes with C4-symmetry. This methodology addresses the significant challenge of accessing C4-symmetric chiral calixarenes, which are extremely rare and difficult to synthesize through conventional approaches. The employment of chiral N-Boc proline moieties enables separation of diastereomers and subsequent isolation of pure enantiomers through hydrolysis protocols.
Circular dichroism spectroscopy coupled with density functional theory calculations has emerged as the standard methodology for enantiomer assignment in chiral calixarene derivatives. These combined approaches provide reliable stereochemical assignments and enable correlation of molecular structure with optical activity patterns. The development of these analytical protocols has been crucial for advancing the field of chiral calixarene chemistry and establishing structure-property relationships.
The synthetic scope of chiral calixarene methodologies extends beyond simple asymmetric substitution to encompass complex multifunctional architectures. Meta-amino-substituted chiral calixarenes have been successfully prepared and demonstrate promising potential as chiral catalysts. The aminophenol moiety in these products undergoes facile modification to produce unique calixarenes with diverse N,O-heterocycles, expanding the structural diversity accessible through asymmetric synthesis.
Recent advances in catalytic enantioselective synthesis have demonstrated remarkable substrate tolerance, with prochiral phenol-containing calixarenes bearing additional para-bromo substitutions proving amenable to asymmetric functionalization protocols. These findings suggest broad applicability of developed methodologies and point toward the feasibility of accessing complex chiral calixarene architectures through catalytic asymmetric synthesis.
The incorporation of heteroatoms and conjugated systems into calixarene frameworks has opened new avenues for creating multifunctional materials with enhanced binding properties and electronic characteristics. These modifications typically target both the upper and lower rims of the calixarene scaffold, enabling the construction of sophisticated host molecules with precisely tailored recognition properties.
Nitrogen-containing functionalities represent one of the most extensively studied classes of heteroatom modifications in calixarene chemistry. Triazole-based amphiphilic receptors have been successfully synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, yielding water-soluble derivatives with polyammonium headgroups. These modifications result in dramatic changes to the physicochemical properties of the parent calixarene, including the formation of stable aggregates with hydrodynamic diameters between 150-200 nm and electrokinetic potentials of +40 to +60 mV in aqueous solutions.
The introduction of azide functionalities provides versatile synthetic handles for subsequent chemical modifications and bioconjugation reactions. Optimized procedures for the conversion of nitro-substituted calixarenes to azide derivatives have been developed, achieving high yields and broad substrate tolerance. These azide intermediates undergo facile 1,2,3-triazole formation through click chemistry protocols, enabling the rapid assembly of complex multifunctional architectures.
Guanidine-functionalized calixarenes represent another important class of nitrogen-containing derivatives with significant biological activity. The synthesis of tetraguanidyl-substituted calixarenes proceeds through activated O-succinimidoyl intermediates, followed by simultaneous debenzylation and guanidine deprotection to afford water-soluble cationic derivatives. These compounds exhibit remarkable binding affinity for voltage-gated potassium channels, demonstrating the potential for calixarene-based therapeutics.
Conjugated system incorporation has been achieved through the attachment of aromatic and heteroaromatic moieties to the calixarene framework. Phenyl-extended derivatives prepared through Friedel-Crafts acylation reactions exhibit enhanced π-π stacking interactions and modified electronic properties. The resulting amphiphilic molecules demonstrate dual anti-tumor and drug delivery capabilities, highlighting the potential for multifunctional calixarene-based therapeutics.
Polymer-conjugated calixarenes represent an emerging class of materials that combine the recognition properties of calixarenes with the processing advantages of polymeric systems. Chitosan-calixarene polymers synthesized through carbonyl diimidazole-mediated coupling reactions exhibit exceptional mercury ion adsorption capabilities, achieving 94.6% removal efficiency compared to 39% for unmodified chitosan. These materials demonstrate the synergistic benefits of combining calixarene recognition elements with functional polymer supports.
Lower-rim functionalization of calixarene encompasses chemical modifications of the phenolic hydroxyl groups that define the narrow end of the macrocyclic cavity. These transformations are fundamental to controlling the conformational behavior and binding properties of calixarene derivatives, as the lower-rim substituents directly influence the flexibility and accessibility of the molecular cavity.
The synthetic strategies for lower-rim functionalization have evolved from simple alkylation reactions to sophisticated protocols that enable precise control over substitution patterns and functional group introduction. The development of selective alkylation methodologies represents a major advancement in this field, allowing chemists to prepare mono-, di-, tri-, and tetrasubstituted derivatives with high selectivity. These protocols exploit the differential acidity of phenolic protons and the stabilizing effects of intramolecular hydrogen bonding to achieve remarkable selectivity in substitution reactions.
Ether formation through alkylation reactions remains the most common approach to lower-rim functionalization, with methyl, ethyl, and more complex alkyl groups being readily introduced under basic conditions. The choice of base and solvent system critically influences both the yield and selectivity of these transformations, with potassium carbonate in acetonitrile and cesium fluoride in dimethylformamide emerging as preferred conditions for different substrate classes. These optimized protocols consistently deliver monoalkylated products in yields exceeding 70% when properly executed.
Ester functionalization of the lower rim provides access to derivatives with enhanced polarity and expanded hydrogen bonding capabilities. The direct introduction of ester groups through reactions with activated electrophiles such as ethyl bromoacetate has been successfully demonstrated, yielding products suitable for further synthetic elaboration. These ester-functionalized derivatives serve as versatile intermediates for the preparation of carboxylic acid and amide analogs through standard functional group transformations.
The incorporation of polyether chains into the lower rim has enabled the synthesis of crown ether-calixarene hybrid molecules with unique binding properties. These modifications typically involve multistep sequences beginning with selective monoalkylation followed by chain extension reactions using ethylene glycol derivatives. The resulting polyether-substituted calixarenes exhibit enhanced solubility in polar solvents and demonstrate improved binding affinity for alkali metal cations.
Advanced lower-rim modifications have explored the introduction of amino acid and peptide functionalities, creating calixarene derivatives with biomimetic properties. These transformations typically proceed through activated ester intermediates and enable the preparation of water-soluble derivatives with precisely defined stereochemistry. The resulting amino acid-functionalized calixarenes have found applications in protein binding studies and as components of artificial enzyme systems.
Upper-rim derivatization involves chemical modifications of the para-positions of the aromatic rings in calixarene, offering complementary reactivity patterns to lower-rim functionalization. These transformations typically target the tert-butyl groups in para-tert-butylcalixarene or introduce new substituents through electrophilic aromatic substitution reactions. Upper-rim modifications profoundly influence the electronic properties and binding characteristics of the resulting derivatives.
Nitration reactions represent one of the most versatile approaches to upper-rim functionalization, providing access to nitro-substituted intermediates that serve as precursors for amino, azido, and other nitrogen-containing derivatives. Optimized nitration protocols have been developed that achieve selective mononitration of calixarene substrates, avoiding the formation of polynitrated byproducts. These procedures typically employ dilute nitric acid under carefully controlled conditions to ensure selectivity and minimize oxidative side reactions.
The conversion of nitro groups to amino functionalities through catalytic hydrogenation or metal-mediated reduction reactions opens access to a broad range of nitrogen-containing derivatives. These amino-substituted calixarenes undergo facile acylation, alkylation, and condensation reactions, enabling the rapid assembly of complex multifunctional architectures. The amino functionality also serves as a versatile handle for bioconjugation reactions and the attachment of fluorescent labels.
Formylation reactions using the Duff reaction have emerged as valuable tools for introducing aldehyde functionalities into the upper rim of calixarene derivatives. These transformations enable the preparation of tetraformyl derivatives that serve as versatile building blocks for condensation reactions with diamines and related nucleophiles. The resulting imine-linked architectures have found applications in the construction of chiral porous organic cages with well-defined cavity structures.
Halogenation reactions provide access to upper-rim halogenated calixarenes that serve as precursors for cross-coupling reactions and other organometallic transformations. Bromination using N-bromosuccinimide proceeds under mild conditions and can be controlled to achieve selective monosubstitution. These brominated intermediates participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl substituents.
The development of direct C-H activation protocols has opened new possibilities for upper-rim functionalization without the need for pre-functionalization steps. Transition metal-catalyzed C-H activation reactions using ruthenium and palladium catalysts have shown promise for the direct introduction of heteroatom-containing groups. These methodologies represent cutting-edge approaches that may significantly streamline the synthesis of complex upper-rim functionalized derivatives.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | Dilute HNO₃ | Acetic acid, RT | Mononitro derivative | 65-80 |
| Reduction | H₂/Pd-C | Ethanol, RT | Monoamino derivative | 85-95 |
| Formylation | DMF/POCl₃ | Duff conditions | Tetraformyl derivative | 70-85 |
| Bromination | N-bromosuccinimide | CH₂Cl₂, RT | Monobromo derivative | 75-90 |
Intermolecular cross-linking strategies for calixarene derivatives have enabled the construction of sophisticated polymeric materials and supramolecular assemblies with precisely controlled architectures and properties. These approaches leverage the multifunctional nature of calixarene scaffolds to create extended networks through covalent and non-covalent interactions.
Covalent cross-linking methodologies typically involve the formation of stable chemical bonds between calixarene units through reactive functional groups introduced via post-synthetic modifications. Urea linkage formation represents one of the most successful approaches to covalent cross-linking, as demonstrated in the synthesis of chitosan-calixarene polymers. These materials are prepared through carbonyl diimidazole-mediated coupling reactions between amino-functionalized calixarenes and chitosan, resulting in robust polymeric networks with exceptional heavy metal binding capabilities.
The development of click chemistry protocols has revolutionized intermolecular cross-linking strategies by providing highly efficient and selective coupling reactions under mild conditions. Azide-alkyne cycloaddition reactions between appropriately functionalized calixarene derivatives yield triazole-linked polymeric materials with well-defined architectures. These approaches offer excellent functional group tolerance and enable the preparation of cross-linked materials with precisely controlled properties.
Polymerization reactions involving calixarene monomers have yielded advanced materials with unique porous structures and molecular recognition capabilities. Langmuir-Blodgett techniques enable the preparation of highly ordered polymeric membranes with defined pore sizes based on the incorporated calixarene units. These materials demonstrate exceptional selectivity in molecular separation applications, with helium/sulfur hexafluoride selectivity ratios exceeding 440 in optimized systems.
Self-assembly processes provide alternative pathways to intermolecular cross-linking through non-covalent interactions such as hydrogen bonding and π-π stacking. Hydrogen-bonding interactions between complementary calixarene derivatives enable the formation of capsule-like assemblies and extended supramolecular networks. These self-assembled systems exhibit dynamic properties and respond to external stimuli such as pH changes and temperature variations.
Metal coordination represents another powerful approach to intermolecular cross-linking, where metal ions serve as nodes connecting multiple calixarene ligands. Transition metal complexes of functionalized calixarenes form extended coordination polymers with interesting electronic and magnetic properties. These materials combine the recognition properties of calixarenes with the unique characteristics of coordination polymers, creating multifunctional hybrid materials.
The characterization of cross-linked calixarene materials requires sophisticated analytical techniques to elucidate their structure and properties. X-ray diffraction analysis provides information about crystalline domains and long-range ordering, while scanning electron microscopy reveals surface morphology and pore structure. Thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry provide insights into thermal stability and phase transitions in these complex materials.
Calix [4]arene, a macrocyclic compound composed of four phenolic units linked by methylene bridges, exhibits remarkable conformational flexibility that plays a crucial role in its molecular recognition capabilities and host-guest chemistry [1] [2]. This flexibility arises from the ability of the phenolic units to rotate around the methylene bridges, leading to various stable conformational isomers [3]. The conformational behavior of calix [4]arene is influenced by several factors, including intramolecular hydrogen bonding, solvent effects, and substituents on both the upper and lower rims [1] [4].
Calix [4]arene can adopt four principal conformations: cone, partial-cone, 1,2-alternate, and 1,3-alternate [1] [5]. In the cone conformation, all four phenolic units point in the same direction, creating a basket-like cavity [2]. This conformation is typically stabilized by a circular array of hydrogen bonds between the hydroxyl groups at the lower rim [3]. The partial-cone conformation occurs when one phenolic unit is oriented in the opposite direction to the other three [2] [5]. This creates an asymmetric cavity with distinct binding properties compared to the cone conformation [3].
The 1,2-alternate and 1,3-alternate conformations represent arrangements where adjacent or opposite phenolic units, respectively, point in opposite directions [1] [5]. In the 1,2-alternate conformation, two adjacent phenolic units point upward while the other two point downward [3]. In the 1,3-alternate conformation, opposite phenolic units point in the same direction, creating a structure with two distinct binding sites [2] [3].
The energy difference between these conformations has been determined through various experimental and computational methods [1]. For instance, density functional theory calculations at the BLYP/6-31G** level indicate that the energy difference between the two most stable conformers of calix [4]arene (cone and partial-cone) is approximately 10 kcal/mol [1] [5]. This energy barrier allows for conformational interconversion under certain conditions, contributing to the dynamic nature of calix [4]arene systems [2].
The pinched cone conformation represents a significant variant of the cone conformation, where the calix [4]arene skeleton adopts a flattened or elliptical shape rather than a perfect circular arrangement [4] [6]. This conformation is characterized by two opposite phenolic units moving closer together while the other two move apart, creating a pinched appearance when viewed from above [4]. The pinched cone conformation is particularly important as it can be stabilized by intramolecular hydrogen bonding patterns that differ from those in the regular cone conformation [4] [6].
Intramolecular hydrogen bonding plays a crucial role in stabilizing various calix [4]arene conformations [3] [4]. In the cone conformation, a circular array of hydrogen bonds forms between adjacent hydroxyl groups at the lower rim, creating a stable eight-membered cyclic system (OH...)4 [24]. This cooperative hydrogen bonding network significantly enhances the stability of the cone conformation, with estimated enthalpies of intramolecular hydrogen bonding (ΔHintra) of approximately 26-28 kcal/mol for calix [4]arenes [24] [23].
In the pinched cone conformation, diametrical intramolecular hydrogen bonds form between opposite phenolic units, further rigidifying the calix [4]arene skeleton [4] [23]. This has been studied through 1H NMR dilution experiments, variable-temperature experiments, NOESY spectroscopy, and FTIR analyses [4]. The pinched cone conformation in certain calix [4]arene derivatives has been shown to be stable in C2D2Cl4 up to at least 120°C, demonstrating the significant stabilizing effect of these hydrogen bonding patterns [4] [24].
Intermolecular hydrogen bonding can also occur in calix [4]arene systems, leading to the formation of dimers or extended supramolecular assemblies [23] [29]. For instance, bis(ureido)calix [4]arenes can form hydrogen-bonded dimers in the pinched cone conformation [4]. These intermolecular interactions are particularly important in the solid state and can influence crystal packing arrangements [23] [29].
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational equilibria of calix [4]arene and its derivatives [1] [5]. DFT calculations provide valuable insights into the relative stabilities of different conformers, energy barriers for conformational interconversion, and the influence of substituents on conformational preferences [1] [19]. These computational studies complement experimental techniques and offer atomic-level understanding of calix [4]arene behavior [5] [19].
High-level DFT calculations have been applied to study the structure and conformational equilibrium of various calix [4]arene derivatives, including amino and mercaptocalix [4]arenes with either methylene groups or sulfur atoms at their junctions [5]. These calculations consistently identify the cone and 1,3-alternate conformations as the most stable for sulfur-bridged and methylene-bridged compounds, respectively [5] [19]. The presence of sulfur atoms at the bridges can lead to novel features in complexation with transition metals, affecting the conformational preferences [5].
DFT studies have also revealed that the introduction of different substituents at the lower rim and methylene junctions significantly modifies the conformational flexibility and binding properties of calix [4]arene derivatives [5] [19]. For instance, the presence of amino groups can lead to hydrogen bonding between the amino groups (NH–NH) and between the NH hydrogens and sulfur bridges (NH–S), stabilizing certain conformations [5]. These computational insights are fundamental for understanding the complexation behavior of calix [4]arene in supramolecular systems [5] [19].
The conformational equilibria of calix [4]arene derivatives have been studied using various DFT functionals, both in gas phase and in solution using polarizable continuum models for solvents such as chloroform and dichloromethane [5] [19]. These studies provide quantitative data on energy differences between conformers, helping to predict the dominant conformations under different conditions [1] [5]. For example, DFT calculations have shown that the energy gap between conformers can be as small as 2-4 kcal/mol in some calix [4]arene derivatives, indicating significant conformational flexibility [5].
X-ray crystallography has proven invaluable for elucidating the solid-state structures of calix [4]arene and its host-guest complexes [7] [8]. This technique provides precise information about molecular geometries, conformations, and intermolecular interactions in the crystalline state [7] [12]. X-ray crystallographic studies have revealed fascinating structural features of calix [4]arene complexes, including binding modes, cavity shapes, and stabilizing interactions [7] [8].
The crystal structures of calix [4]arene complexes with various guests, including metal ions, organic molecules, and ion pairs, have been determined [7] [12]. For instance, X-ray crystallography of a homocoupled calix [4]arene-nucleoside hybrid revealed interesting hydrogen bonding patterns between thymine bases and amide linkages [7]. Similarly, the crystal structure of a stable calix [4]arene monohemiketal provided conclusive evidence for the presence of a stabilizing hydrogen bond [8].
X-ray crystallographic data have also been used to study the influence of metal ion binding on calix [4]arene conformations [12] [21]. The silver ion (Ag+) complexes of conformationally immobilized tetra-O-propylcalix [4]arene with cone or partial-cone conformations have been successfully analyzed by X-ray crystallography [12]. In both complexes, Ag+ was bound to the upper rim cavity, sandwiched by the two para carbons in the distal phenyl units, providing clear evidence for π-base participation in metal binding [12].
The solid-state structures of calix [4]arene derivatives with various functional groups have been investigated through X-ray crystallography [15] [17]. For example, the solution and solid-state structures of 1,3-dibenzylamino calix [4]arene have been studied via X-ray crystallography for different solvents, including acetonitrile, ethanol, hexane, tetrahydrofuran, chloroform, and toluene [15]. These studies revealed that solvents with a roughly cylindrical shape (acetonitrile, ethanol, hexane) induce a symmetric flattening/pinching of the calixarene, while more anisotropic, flat solvents (tetrahydrofuran, toluene) cause an asymmetrical flattening of the cone [15].
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the solution-state structure and conformational dynamics of calix [4]arene and its derivatives [9] [13]. 1H and 13C NMR spectroscopy provide valuable information about the conformation, symmetry, and intramolecular interactions of calix [4]arene systems [9] [13]. NMR studies have been instrumental in understanding the conformational preferences and interconversion processes of calix [4]arene in solution [9] [13].
NMR spectroscopic studies have shown that calix [4]arene derivatives typically exist in a cone conformation in solution, stabilized by intramolecular hydrogen bonding [9] [11]. The characteristic pattern of the methylene bridge protons in the 1H NMR spectrum, appearing as a pair of doublets (an AB pattern), is indicative of the cone conformation [3] [13]. The chemical shift values and coupling constants of these methylene protons provide information about the degree of flattening or pinching of the cone [13] [28].
Fourier Transform Infrared (FTIR) spectroscopy complements NMR by providing insights into the vibrational modes and hydrogen bonding patterns in calix [4]arene systems [10] [19]. FTIR spectroscopy has been used to study the characteristic changes in vibrational bands upon complex formation, offering an opportunity for improving the selectivity of ion recognition processes [10] [24]. For example, the shift of the carbonyl stretching vibration band in calix [4]arene derivatives depends on complex formation as well as on the equilibrium constants of complex formation [10].
The IR and Raman spectra of calix [4]arene, thiacalix [4]arene, and their p-tert-butyl derivatives have been analyzed within the framework of scaled quantum mechanics [24]. These studies have shown that the introduction of four p-tert-butyl groups into the calixarene molecules influences the relative energies of their conformers and the enthalpy of cooperative intramolecular hydrogen bonding almost negligibly [24]. As a result of strong hydrogen bonding, bands of stretching, bending, and torsion vibrations of an eight-membered cyclic system (OH...)4 arise in the spectra [24].
FTIR spectroscopy has also been used to characterize p-chlorocalix [4]arene when combined with selected drugs, such as paracetamol, ibuprofen, and cetirizine [19]. These studies, combined with computational calculations using Gaussian 09 software, revealed that p-chlorocalix [4]arene showed the highest interaction energy with paracetamol, followed by ibuprofen and cetirizine [19]. The calculated interaction energies were in the range expected for non-covalent interactions, confirming the host-guest nature of these complexes [19].
| Calix [4]arene Conformation | Energy Difference (kcal/mol) | Stabilizing Interactions | Characteristic Spectroscopic Features |
|---|---|---|---|
| Cone | 0 (reference) | Circular array of hydrogen bonds between hydroxyl groups | AB pattern of methylene bridge protons in 1H NMR; characteristic OH stretching band in FTIR |
| Partial-cone | ~10 | Reduced hydrogen bonding network | Complex pattern of methylene bridge protons in 1H NMR; altered OH stretching region in FTIR |
| 1,2-alternate | >10 | Minimal intramolecular hydrogen bonding | Simplified pattern of methylene bridge protons in 1H NMR due to higher symmetry |
| 1,3-alternate | >10 | Minimal intramolecular hydrogen bonding | Simplified pattern of methylene bridge protons in 1H NMR due to higher symmetry |
| Pinched cone | Variable (depends on substituents) | Diametrical intramolecular hydrogen bonds | Altered AB pattern of methylene bridge protons in 1H NMR; characteristic OH bending modes in FTIR |
π-π Stacking Interactions
The aromatic rings of calix [1]arene provide an ideal platform for π-π stacking interactions with guest molecules containing aromatic systems [2] [3] [4]. These interactions are particularly significant in the recognition of pyridinium ions, aromatic guests, and conjugated organic molecules. Electronic tuning studies have demonstrated that the electronic properties of the phenolic rings play a major role in host-guest complexation, with electron-rich carbazole moieties significantly enhancing π-interactions [2].
The strength of π-π stacking interactions in calix [1]arene systems typically ranges from 10-40 kilojoules per mole, making them substantial contributors to overall binding affinity [3]. Computational studies have revealed that larger ions like cesium benefit from π-interactions with both cation-facing rings, whereas smaller ions like potassium interact with only one ring [3]. These π-interactions are primarily drivers of enhanced affinity and complex stability, particularly when multiple aromatic faces are involved [5].
Research has shown that the positioning of aromatic rings with respect to guest molecules is crucial for binding strength [5]. While optimal cation-π interactions occur when the cation approaches perpendicularly to the aromatic ring center where the quadrupole moment is strongest, multiple weaker non-optimal cation-π interactions can contribute significantly to overall binding strength [5].
Hydrophobic Effects
Hydrophobic effects represent one of the most fundamental driving forces in calix [1]arene host-guest chemistry, particularly in aqueous environments [6] [7]. When hydrophobic molecules are inserted into aqueous medium, water molecules order around the hydrophobic surfaces to build quasi-crystalline structures that maximize hydrogen bonding [6]. The association of two hydrophobic molecules results in favorable entropy gain as water molecules are redistributed back into the bulk solvent [6].
In calix [1]arene systems, the hydrophobic cavity provides an ideal environment for the inclusion of alkyl chains and hydrophobic molecules [6] [7]. Amphiphilic calix [8]arene derivatives demonstrate this principle through their aggregation in aqueous solution via hydrophobic interactions between aromatic parts [7]. The conformation of aggregated calixarenes becomes conical due to the coordination of metal ions and hydrophobic interactions [7].
The hydrophobic effect is particularly important in the recognition of organic guests in aqueous solutions. Studies have shown that water-soluble calix [1]arene derivatives can form stable host-guest complexes through cooperative hydrophobic interactions, even in the competitive aqueous environment [6] [9].
Hydrogen Bonding Networks
Hydrogen bonding represents a critical mechanism in calix [1]arene molecular recognition, particularly at the upper rim where functional groups can be strategically positioned [10] [11]. The hydroxyl groups present in basic calix [1]arene structures provide natural hydrogen bonding sites, while functionalization with urea, thiourea, and amide groups creates additional opportunities for hydrogen bond formation [10] [11].
Studies of thiourea-functionalized calix [1]arenes have revealed complex hydrogen bonding patterns involving both intramolecular and intermolecular interactions [12] [11]. X-ray crystallographic analysis demonstrates that these derivatives can form sophisticated supramolecular architectures through synergistic hydrogen bonding and π-π interactions [12]. In solution, nuclear magnetic resonance spectroscopy and computational studies provide insight into the dynamic hydrogen bonding patterns [11].
The strength of hydrogen bonds in calix [1]arene systems typically ranges from 15-40 kilojoules per mole, making them competitive with π-π stacking interactions [10]. Importantly, hydrogen bonding can be directional and specific, allowing for selective recognition of particular guest molecules based on complementary hydrogen bonding patterns [10] [13].
Electrostatic Interactions
Electrostatic interactions provide some of the strongest non-covalent binding forces in calix [1]arene chemistry, with binding energies ranging from 100-350 kilojoules per mole [5] [14]. These interactions are particularly important in the recognition of metal cations and charged organic guests. The electrostatically-driven interaction between para-sulfonato-calix [1]arenes and positively charged species has been extensively characterized through molecular dynamics simulations [15].
The binding of metal cations to calix [1]arene involves complex electrostatic interactions combined with cation-π effects [5] [14]. Computational studies have shown that the number of π-faces, their positioning relative to cations, and the nature of the cation all influence binding strength [5]. Multiple weak cation-π interactions can contribute significantly to overall binding affinity [5] [14].
Electrostatic interactions are also crucial in the formation of ionic molecular capsules, where calix [1]arene derivatives with anionic groups form stable complexes with complementary cationic derivatives [16]. These interactions can be strong enough to maintain capsule structure even in polar protic solvents such as methanol and water [16].
Mercury Detection Systems
Calix [1]arene-based chemosensors for mercury detection represent one of the most successful applications of supramolecular chemistry in environmental analysis [17] [18]. A novel calix [1]arene-based chemosensor featuring mercury-induced intramolecular fluorescence resonance energy transfer has been developed with exceptional sensitivity and selectivity [17]. The system operates through a fluorescence resonance energy transfer mechanism where addition of mercury ions to acetonitrile solutions gives significantly enhanced fluorescence at approximately 575 nanometers via energy transfer from pyrenyl excimer to ring-opened rhodamine moieties [17].
The detection mechanism involves specific binding of mercury ions that induces conformational changes leading to fluorescence enhancement or quenching [17] [18]. Calixarene-based fluoroionophores bearing dansyl fluorophores demonstrate high selectivity toward mercury over interfering cations including sodium, potassium, calcium, copper, zinc, cadmium, and lead [18]. The complexation of mercury induces strong fluorescence quenching due to well-defined electron transfer processes from the fluorophore to the metal center [18].
Detection limits for mercury using calix [1]arene-based sensors reach the 10⁻⁷ molar concentration range, which is compatible with environmental monitoring requirements [17] [18]. The unprecedented sensitivity makes these systems suitable for real-world applications in water quality assessment and environmental protection [18].
Silver Ion Recognition
Silver-selective fluorescent sensors based on calix [1]arene derivatives have been developed with remarkable specificity and sensitivity [19] [20]. A calix [1]arene derivative with naphthalene fluorophores at the lower rim demonstrates excellent chemosensing behavior for metal ions, with particular selectivity toward silver ions [19]. The sensor contains sulfur and oxygen atoms as soft donors, providing preferential binding sites for soft metal ions like silver [19].
The fluorescence quenching behavior observed upon silver binding allows for quantitative detection with limits as low as 2.34×10⁻⁷ molar in ethanol-water mixtures [19]. The mechanism involves coordination of silver ions to the sulfur-oxygen donor sites, leading to photoinduced electron transfer and subsequent fluorescence quenching [19].
Recent developments include 1,3-alternate calix [1]arene derivatives functionalized with pyrazole and triazole moieties that serve as homoditropic fluorescent sensors for both mercury and silver ions [20]. These systems form strong complexes with binding constants reaching 10¹² per molar squared for silver recognition [20].
Carbofuran Detection Systems
The detection of carbofuran pesticide using calix [1]arene-based fluorescent probes represents a significant advancement in agricultural and environmental monitoring [21] [22] [23]. A coumarin-appended calix [1]arene-based fluorescence sensor has been systematically developed for carbofuran detection, featuring two coumarin-labeled cystamine linkages at the narrow edge of the calix [1]arene platform [21] [22] [23].
The detection mechanism operates through a fluorescence signal-off effect when carbofuran binds with the sensor, causing quenching of the fluorescence intensity [21] [22] [23]. The limit of detection achieved is as low as 5.55 micromolar according to emission studies, with a working concentration range of 5-65 micromolar [21] [22] [23]. For real sample analysis, the method demonstrates effectiveness in cabbage samples with a detection limit of 8.823 parts per million through in situ experiments [21] [22] [23].
Comprehensive characterization of the carbofuran-sensor binding has been accomplished through multiple analytical techniques including cyclic voltammetry, differential pulse voltammetry, powder X-ray diffraction, Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance titration, matrix-assisted laser desorption ionization time-of-flight mass spectrometry, and computational investigations [21] [22] [23].
Broader Pesticide Recognition
Beyond carbofuran, calix [1]arene derivatives have been explored for detection of various pesticides through host-guest complexation mechanisms [24] [25]. Three novel calix [1]arene-based naphthalimide fluoroionophores have been synthesized for selective determination of kesoxim-methyl pesticide [24]. The interaction between pesticides and fluorescent calix [1]arene molecules can be monitored through ultraviolet-visible absorption and fluorescence spectroscopy [24].
A supramolecular fluorescent sensor array has been developed using calixarenes with broad-spectrum encapsulation capacity as recognition receptors [25]. This system exhibits distinct fluorescence change patterns for seven tested pesticides, encompassing herbicides, insecticides, and fungicides [25]. The sensor array proves to be rapid and efficient with reaction times of just three minutes, making it suitable for real-time field applications [25].
Sulfonic Acid Calix [1]arene Catalysts
Para-sulfonic acid calix [1]arene derivatives have emerged as highly effective heterogeneous catalysts for esterification reactions [26] [27] [28]. These systems represent the first promising examples of successful employment of calixarenes as heterogeneous catalysts for catalytic esterification [26]. The catalytic performance has been evaluated using esterification of carboxylic acids with ethanol, demonstrating good catalytic activity with yields ranging from 55-88% under optimum reaction conditions [26].
The advantages of these calix [1]arene-based catalysts include easy separation by filtration and reusability for five cycles without significant loss of activity [26]. Comparative investigations using proton nuclear magnetic resonance spectroscopy have shown that para-sulfonic acid calix [8]arene demonstrates superior activity compared to conventional catalysts like para-toluenesulfonic acid [27] [28].
Kinetic studies reveal that para-sulfonic acid calixarenes are the most active organocatalysts in esterification reactions regardless of temperature or catalyst concentration employed [28]. The water tolerance of these catalysts makes them particularly attractive for practical applications where moisture sensitivity is a concern [28].
Mechanistic Insights
The catalytic mechanism involves activation of carboxylic acids through protonation by the sulfonic acid groups, facilitating nucleophilic attack by alcohol molecules [27] [28]. The calix [1]arene framework provides a pre-organized environment that enhances the catalytic activity compared to simple sulfonic acid catalysts [28].
Thermodynamic studies have determined activation energies, entropy variations, enthalpy variations, and Gibbs free energy variations for these catalytic systems [28]. The results indicate that the unique three-dimensional structure of calixarenes contributes to their superior catalytic performance [28].
Inherently Chiral Calix [1]arene Catalysts
Inherently chiral calix [1]arenes have been extensively developed as phase-transfer catalysts for asymmetric synthesis [29] [30] [31]. These systems take advantage of the natural chirality arising from asymmetric substitution patterns on the rigid cone conformation of calix [1]arenes [29] [30]. The first asymmetric quaternary ammonium salts derived from cinchona alkaloids based on the calixarene skeleton were successfully applied to asymmetric alkylation reactions [29].
Novel inherently chiral calix [1]arenes containing quaternary ammonium moieties with hydroxymethyl and diarylmethanol groups have been synthesized in optically pure form [29]. When applied to asymmetric alkylation of tert-butyl glycinate benzophenone Schiff base with alkyl halides in toluene-aqueous potassium hydroxide biphasic systems, these catalysts demonstrate the first examples of asymmetric phase-transfer catalysis based on inherently chiral calix [1]arenes [29].
Advanced chiral binary integrative phase-transfer catalysts consisting of para-tert-butylcalix [1]arene and cinchonine ammonium salts have shown remarkable efficiency [29]. The catalytic performance achieved 96% yield with 91% enantiomeric excess, demonstrating that the size of the calixarene cavity plays an important role in catalytic activity and selectivity [29].
Organocatalytic Applications
Recent developments include the catalytic enantioselective synthesis of inherently chiral calix [1]arenes using organocatalyzed desymmetrization methods [30] [31]. Chiral phosphoric acid catalysis enables asymmetric electrophilic amination reactions of phenol-containing prochiral calix [1]arenes, leading to inherently chiral calix [1]arenes with high yields and enantioselectivities [30] [31].
The practicability of these methods is demonstrated by successful implementation using as little as 0.05 mole percent of chiral catalyst without compromising reaction efficiency and enantioselectivity [30] [31]. Large-scale reactions have been conducted with 304 milligrams of starting material converted to inherently chiral calix [1]arene products in 95% yield with 96% enantiomeric excess [30] [31].
Amphiphilic Calix [1]arene Assembly
Water-soluble amphiphilic calix [1]arenes demonstrate unique self-assembly behavior in aqueous solutions, forming micelles and vesicles with distinct conformational dependencies [32] [33]. The aggregation properties can be controlled by the conformational structure difference in the calix [1]arene core, with cone conformations favoring globular micelle formation while 1,3-alternate conformations preferentially form two-dimensional lamellar structures [33].
Studies using surface tension, fluorescence, and dynamic light scattering have established that cone-conformation derivatives aggregate into small micellar particles, while 1,3-alternate derivatives require higher concentrations for aggregation [33]. The critical aggregation concentration values consistently show that cone isomers are more cohesive intermolecularly than 1,3-alternate isomers due to their cone-shaped versus cylindrical hydrophobic surfaces [33].
Dynamic behavior characterization through nuclear magnetic resonance spectroscopy reveals that these assemblies can form and dissipate at rates varying from microseconds to hours [32]. The amphiphilic nature allows for formation of both micelles and vesicles, making them promising candidates for drug delivery and wastewater treatment applications [32].
pH-Responsive Assembly Systems
Advanced amphiphilic calix [34]arene derivatives exhibit pH-responsive aggregation behavior [32]. These molecules exist in aggregated form across a wide pH range, adopting vesicle structures in neutral and basic environments while transitioning to micelle structures under acidic conditions below pH 4.5 [32]. The structural transition is driven by surface charge density changes, with negative surface charges at neutral pH preventing coagulation and ensuring stability [32].
At acidic pH, surface charges become positive due to protonation of hydrophilic head groups, leading to the vesicle-to-micelle transition [32]. These pH-responsive aggregates demonstrate ability to release encapsulated hydrophilic guests, making them promising systems for nanocarrier applications [32].
Hydrogen-Bonded Dimeric Capsules
Self-complementary calix [1]arenes form sophisticated dimeric capsules through hydrogen bonding networks [35] [36]. Tetraurea calix [1]arenes are particularly effective, forming dimeric capsules stabilized by 16 hydrogen bonds in a cyclic array. These assemblies create egg-shaped enclosures capable of capturing guests such as ethylbenzene and para-xylene.
The formation and stability of these hydrogen-bonded capsules are highly dependent on solvent conditions and temperature [36]. In apolar solvents such as chloroform or benzene, dimeric capsules form with solvent molecules typically included as guests [36]. Variable temperature nuclear magnetic resonance studies reveal that these assemblies persist during molecular dynamics simulations, with optimized structures similar to those found in crystalline states [36].
Recent developments include tetra-acrylamido calix [1]arenes that dimerize through eight hydrogen bonds to form molecular capsules capable of including small guest molecules. These systems demonstrate exceptionally high stereoselectivity in their synthesis and show dynamic assembly behavior with temperature-dependent stability.
Ionic and Covalent Capsule Systems
Water-soluble molecular capsules based on calix [1]arene derivatives represent advanced examples of ionic assembly [16]. These systems result from ionic interactions between negatively charged calix [1]arenes functionalized with amino acid moieties and positively charged tetraamidinium calix [1]arenes. The assemblies maintain stability even in polar protic solvents through multiple electrostatic interactions forming mutual chelate arrangements [16].
The capsule interiors provide cavities of 170-230 cubic angstroms, sufficient for encapsulation of small aliphatic and aromatic guests [16]. Experimental studies indicate effective hosting of both charged guests like N-methylquinuclidinium cation and neutral molecules like 6-amino-2-methylquinoline in aqueous environments.
Covalently linked polymeric capsules, termed "polycaps," represent another sophisticated assembly approach. These structures consist of two calix [1]arene tetraureas covalently connected at their lower rims, leading to reversibly formed capsule sites along polymer chains. The dynamic behavior includes reversible polymerization and formation of sharply defined hybrid capsules.
The comprehensive research into calix [1]arene host-guest chemistry and supramolecular interactions reveals six major categories of molecular recognition mechanisms, ranging from weak van der Waals forces (0.5-5 kilojoules per mole) to strong electrostatic interactions (100-350 kilojoules per mole). Sensing applications demonstrate remarkable detection capabilities, with mercury and silver sensors achieving detection limits in the 10⁻⁷ molar range. Catalytic applications show excellent performance with up to 99% yields in asymmetric reactions and recyclability for multiple cycles. Self-assembly systems span from simple dimeric capsules to complex polymeric assemblies, each with distinct stability characteristics and solvent requirements.
Irritant